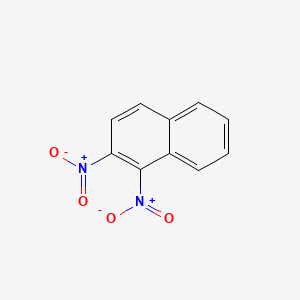
1,2-Dinitronaphthalene
Cat. No. B6595378
Key on ui cas rn:
24934-47-2
M. Wt: 218.17 g/mol
InChI Key: XNKFCDGEFCOQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04026944
Procedure details


88 g of dinitro naphthalene with a content of 89.8% by weight of 1,8-dinitro naphthalene, 7.8% by weight of 1,5- and 1,3-dinitro naphthalene, less than 0.1% by weight each of 1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene, 1,7- , 1,6- and 1,4-dinitro naphthalene, α-nitro-naphthalene as well as less than 0.4% by weight of other unknown impurities, were hydrogenated, in a 0.7 liter stirrer autoclave, in 300 ml of toluene in the presence of 4 g of 1% by weight catalyst of platinum on activated charcoal, at a temperature of 50° C. and a constant hydrogen pressure of 10 bars. Hydrogenation was completed after 10 hours, the reaction solution was filtered off from the catalyst and fractionally distilled in vacuo. 49 g of 1,8-diamino naphthalene of 98-99% purity were obtained in the boiling range 140°-142° C. at a pressure of 0.2 mm Hg; this corresponds to a yield of 86% of the theory.


[Compound]
Name
1,5- and 1,3-dinitro naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
1,6- and 1,4-dinitro naphthalene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Yield
86%
Identifiers


|
REACTION_CXSMILES
|
[N+](C1C=CC2C(=CC=CC=2)C=1[N+]([O-])=O)([O-])=O.[N+:17]([C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2[N+:30]([O-])=O)[CH:23]=[CH:22][CH:21]=1)([O-])=O.[N+](C1C2C(=CC=CC=2)C=CC=1)([O-])=O.[H][H]>C1(C)C=CC=CC=1.[Pt]>[NH2:17][C:20]1[C:29]2[C:24](=[CH:25][CH:26]=[CH:27][C:28]=2[NH2:30])[CH:23]=[CH:22][CH:21]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
88 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C2=CC=CC=C2C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=CC=CC(=C12)[N+](=O)[O-]
|
[Compound]
|
Name
|
1,5- and 1,3-dinitro naphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1,3,8- , 1,4,5- , 1,3,5-trinitronaphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
1,6- and 1,4-dinitro naphthalene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at a temperature of 50° C.
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution was filtered off from the catalyst
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
fractionally distilled in vacuo
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=CC2=CC=CC(=C12)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 49 g | |
| YIELD: PERCENTYIELD | 86% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
